4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Overview
Description
4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide typically involves multiple steps:
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Formation of the Bromophenyl Sulfonyl Intermediate
Starting Material: 4-bromobenzenesulfonyl chloride.
Reaction: The sulfonyl chloride is reacted with N-methylglycine (sarcosine) in the presence of a base such as triethylamine to form N-[(4-bromophenyl)sulfonyl]-N-methylglycine.
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Coupling with Benzamide
Starting Material: N-[(4-bromophenyl)sulfonyl]-N-methylglycine.
Reaction: This intermediate is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
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Reduction
- Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
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Substitution
- The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.
Protein Binding: Studied for its binding affinity to various proteins, which could be useful in drug design.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory conditions.
Drug Delivery: Explored as a component in drug delivery systems due to its ability to interact with biological membranes.
Industry
Material Science:
Pharmaceuticals: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups are known to form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-[(4-bromophenyl)amino]sulfonyl]benzamide: Known for its inhibitory effects on polyglutamine aggregation.
4-bromo-N-(4-bromophenyl)-3-[(phenylmethyl)amino]sulfonyl]benzamide: Used as a high-affinity RAD51 stimulator.
Uniqueness
4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[[2-[(4-bromophenyl)sulfonyl-methylamino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c1-20(25(23,24)14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATZZBPAZYXRGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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